molecular formula C7H7BrO B1336650 3-Bromo-4-methylphenol CAS No. 60710-39-6

3-Bromo-4-methylphenol

Cat. No.: B1336650
CAS No.: 60710-39-6
M. Wt: 187.03 g/mol
InChI Key: GMZKNRDHSHYMHG-UHFFFAOYSA-N
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Description

3-Bromo-4-methylphenol is a brominated phenol with the chemical formula C7H7BrO. It is a white crystalline solid known for its applications in various chemical processes. This compound is characterized by its bromine and methyl functional groups, making it a versatile intermediate in organic synthesis .

Safety and Hazards

3-Bromo-4-methylphenol is harmful if swallowed, in contact with skin, and if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mechanism of Action

Target of Action

3-Bromo-4-methylphenol, also known as 4-Bromo-m-cresol, is a brominated phenol . The primary targets of phenolic compounds like this compound are often bacterial cell membranes . They can cause the destruction of these membranes, leading to the death of the bacteria .

Mode of Action

The compound interacts with its targets, the bacterial cell membranes, by disrupting their structure . This disruption can lead to leakage of cellular contents and eventually cell death .

Biochemical Pathways

It’s known that phenolic compounds can interfere with various cellular processes, including protein synthesis and enzyme activity, which can lead to cell death .

Pharmacokinetics

Phenolic compounds are generally well-absorbed in the gastrointestinal tract and can be distributed throughout the body . They are metabolized primarily in the liver and excreted in the urine . These properties can impact the bioavailability of the compound, determining how much of it reaches its target sites in the body.

Result of Action

The primary result of the action of this compound is the destruction of bacterial cell membranes, leading to cell death . This makes it potentially useful as an antimicrobial agent .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its solubility in water can affect its distribution in the body . Additionally, its stability could be affected by factors such as temperature and pH . It’s important to note that the compound should be stored in a cool, dry place, away from oxidizing agents for optimal stability .

Biochemical Analysis

Biochemical Properties

3-Bromo-4-methylphenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It participates in the total synthesis of 3-methylcalix4arene and other complex organic compounds . The compound interacts with enzymes such as carbonic anhydrase and acetylcholinesterase, inhibiting their activity . These interactions are crucial for understanding the compound’s potential therapeutic applications and its effects on metabolic processes.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enzymes like carbonic anhydrase and acetylcholinesterase can lead to changes in cellular activities, including alterations in metabolic flux and gene expression . These effects are essential for exploring the compound’s potential in therapeutic applications and its impact on cellular health.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound inhibits enzymes such as carbonic anhydrase and acetylcholinesterase by binding to their active sites, preventing their normal function . This inhibition can lead to downstream effects on cellular processes and gene expression, highlighting the compound’s potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is slightly soluble in water and should be stored in a cool, dry place away from oxidizing agents to maintain its stability . Long-term studies in vitro and in vivo have shown that the compound can have lasting effects on cellular function, including sustained enzyme inhibition and alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal metabolic processes . These dosage-dependent effects are crucial for determining the compound’s therapeutic window and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s inhibition of enzymes like carbonic anhydrase and acetylcholinesterase can lead to changes in metabolic pathways, affecting the overall metabolic balance within cells . Understanding these interactions is essential for exploring the compound’s potential therapeutic applications and its impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within specific cellular compartments . The compound’s distribution is crucial for understanding its bioavailability and potential therapeutic effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can affect the compound’s activity and function within cells . Understanding the subcellular distribution of this compound is essential for exploring its potential therapeutic applications and its impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromo-4-methylphenol can be synthesized through the bromination of 4-methylphenol (p-cresol). One common method involves using N-bromosuccinimide (NBS) as the brominating agent in an aqueous medium. The reaction typically proceeds at room temperature, yielding this compound in high purity .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the bromination of p-cresol using bromine in the presence of a solvent like chloroform. The reaction is carried out at low temperatures (-20 to -15°C) to control the exothermic nature of the bromination process. The product is then purified through distillation to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-methylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2-Bromo-4-methylphenol
  • 4-Bromo-3,5-dimethylphenol
  • 2-Bromophenol
  • 3-Bromophenol

Comparison: 3-Bromo-4-methylphenol is unique due to the specific positioning of the bromine and methyl groups on the phenol ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, this compound offers a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

3-bromo-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO/c1-5-2-3-6(9)4-7(5)8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZKNRDHSHYMHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90437886
Record name 3-BROMO-4-METHYLPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60710-39-6
Record name 3-BROMO-4-METHYLPHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90437886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-BROMO-4-METHYLPHENOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a 0° C. mixture of 3-bromo-4-methyl aniline (5 g; 27 mmol) and H2SO4 (5.5 mL of a 16 M solution) in H2O (7.5 mL) was added dropwise a solution of aqueous NaNO2 (1.93 g; 28 mmol in 7.5 mL H2O). The reaction was stirred at 0° C. for 30 min, then was heated at 50° C. for 2 h, then was cooled to RT and extracted with EtOAc (2×). The combined organic extracts were washed with H2O, dried (Na2SO4) and concentrated in vacuo to give 3-bromo-4-methyl phenol (1.72 g; 34%) as an oil. This phenol was converted to 3-bromo-4-methyl phenyl chloroformate (1.9 g; 82%) using the same procedure (phosgene/dimethylaniline/heat) as for 3-fluoro-4-methyl phenyl chloroformate above.
Quantity
5 g
Type
reactant
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0 (± 1) mol
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solution
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0 (± 1) mol
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7.5 mL
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7.5 mL
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Synthesis routes and methods II

Procedure details

25 g (134 mmol) of 2-bromo-4-aminotoluene are placed in 400 ml of 1M sulfuric acid in a round-bottomed flask, and the mixture is then cooled to 0° C. 13 g (190 mmol) of sodium nitrite dissolved in 30 ml of water are added, followed by addition of 21 ml of concentrated sulfuric acid. The mixture is refluxed for 4 hours. It is then extracted with ethyl ether. The organic phase is dried over magnesium sulfate, filtered and then evaporated. The residue obtained is purified by chromatography on a column of silica eluted with a mixture of heptane and ethyl acetate (90/10) to give 12.1 g (48%) of the expected product in the form of a brown oil.
Quantity
25 g
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reactant
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400 mL
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13 g
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30 mL
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solvent
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Quantity
21 mL
Type
solvent
Reaction Step Three
Yield
48%

Synthesis routes and methods III

Procedure details

In a manner similar to that of Example 11(a), by reaction of 20 g (107 mmol) of 3-bromo-4-methylphenylamine with 8.9 g (129 mmol) of sodium nitrite, a brown oil is obtained, without purification (m=20 g; Y=100%).
Quantity
20 g
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reactant
Reaction Step One
Quantity
8.9 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-4-methylphenol
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3-Bromo-4-methylphenol
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3-Bromo-4-methylphenol
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3-Bromo-4-methylphenol
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3-Bromo-4-methylphenol
Reactant of Route 6
3-Bromo-4-methylphenol

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